4-(2-Quinolin-8-yloxyethoxy)benzaldehyde
Description
4-(2-Quinolin-8-yloxyethoxy)benzaldehyde is a benzaldehyde derivative featuring a quinoline moiety linked via a 2-ethoxyethoxy chain to the benzaldehyde core. This compound’s structural complexity suggests applications in organic synthesis, coordination chemistry, or as a precursor for bioactive molecules, though specific biological data are absent in the evidence.
Properties
IUPAC Name |
4-(2-quinolin-8-yloxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-13-14-6-8-16(9-7-14)21-11-12-22-17-5-1-3-15-4-2-10-19-18(15)17/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKTKYIADJSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)C=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Quinolin-8-yloxyethoxy)benzaldehyde typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Etherification: The quinoline derivative is then reacted with ethylene glycol to form the ethoxy bridge.
Aldehyde Formation: Finally, the ethoxy-quinoline compound is reacted with benzaldehyde under specific conditions to yield this compound.
Chemical Reactions Analysis
4-(2-Quinolin-8-yloxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
4-(2-Quinolin-8-yloxyethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a fluorescent probe due to its quinoline moiety.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-(2-Quinolin-8-yloxyethoxy)benzaldehyde involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The aldehyde group can form Schiff bases with amines, which can be used to study enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
A comparative analysis of key benzaldehyde derivatives is summarized in Table 1.
*Estimated based on structural analogy to .
Key Observations :
- Polarity : The ethoxyethoxy linker in the target compound likely increases hydrophilicity compared to the methoxy and methyl-substituted analogs .
- Hazard Profile: Quinoline-containing benzaldehydes (e.g., ) are classified as irritants, suggesting similar handling precautions for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
